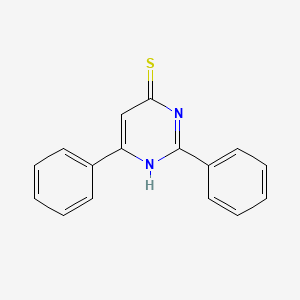

2,6-Diphenylpyrimidine-4(1H)-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

114197-31-8 |

|---|---|

Molecular Formula |

C16H12N2S |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2,6-diphenyl-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |

InChI Key |

XJQVEQKYEQGFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)N=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,6-Diphenylpyrimidine-4(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule, presenting all quantitative data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of phenyl substituents at the 2- and 6-positions of the pyrimidine ring can significantly influence the biological properties of the molecule. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents. This guide outlines a reliable method for its synthesis and provides a thorough analysis of its structural and physicochemical properties.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established condensation reaction between a 1,3-dicarbonyl compound and thiourea. Specifically, the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with thiourea in the presence of a basic catalyst provides a direct and efficient route to the desired product.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below.

Materials:

-

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

-

Thiourea

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Distilled Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 1,3-diphenyl-1,3-propanedione (0.01 mol), thiourea (0.015 mol), and potassium hydroxide (0.02 mol) in 50 mL of ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and then poured into 200 mL of ice-cold water.

-

The resulting solution is acidified with dilute hydrochloric acid until a precipitate is formed.

-

The solid product is collected by vacuum filtration, washed thoroughly with cold water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic techniques and physical constant determination.

Physical Properties

The physical properties of the synthesized compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂S |

| Molecular Weight | 264.35 g/mol |

| Melting Point | 288-290 °C |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol |

Spectroscopic Data

The spectroscopic data provides detailed structural information about the this compound molecule.

The IR spectrum was recorded using a KBr pellet. The characteristic absorption bands are presented in the following table.

| Wavenumber (cm⁻¹) | Assignment |

| 3430 | N-H stretching |

| 3060 | Aromatic C-H stretching |

| 1610 | C=N stretching |

| 1575 | Aromatic C=C stretching |

| 1220 | C=S stretching |

The ¹H NMR and ¹³C NMR spectra were recorded in DMSO-d₆.

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.60 | m | 10H | Aromatic protons |

| 7.85 | s | 1H | Pyrimidine C5-H |

| 12.5 | br s | 1H | N-H (exchangeable) |

¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 110.5 | Pyrimidine C5 |

| 127.8, 128.9, 130.2 | Phenyl carbons |

| 137.5 | Phenyl C (ipso) |

| 162.0 | Pyrimidine C2/C6 |

| 175.0 | C=S (Thione) |

The mass spectrum was recorded using an electron ionization (EI) source.

| m/z | Interpretation |

| 264 | [M]⁺ |

| 231 | [M-SH]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound. The comprehensive characterization data provided, including physical properties and spectroscopic analysis, confirms the structure and purity of the synthesized compound. This information serves as a foundational resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents. The presented protocols and data will facilitate further exploration of the chemical and biological properties of this important heterocyclic scaffold.

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diphenylpyrimidine-2(1H)-thione

Disclaimer: This technical guide focuses on 4,6-Diphenylpyrimidine-2(1H)-thione due to the limited availability of scientific literature for the specifically requested "2,6-Diphenylpyrimidine-4(1H)-thione". It is highly probable that the former is the intended compound of interest, given its more extensive documentation.

This document provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,6-Diphenylpyrimidine-2(1H)-thione, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4,6-Diphenylpyrimidine-2(1H)-thione.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂S | --INVALID-LINK-- |

| Molecular Weight | 264.34 g/mol | --INVALID-LINK-- |

| Melting Point | 182-184 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 425.5 ± 48.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 6.75 ± 0.10 | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMSO | Inferred from synthesis and bioassay protocols[1][2] |

| Appearance | Yellowish crystals | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of 4,6-diphenylpyrimidine-2(1H)-thione is typically achieved through a one-pot condensation reaction.

A common and efficient method for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the reaction of a chalcone with thiourea in the presence of a catalyst.[1][3]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Thiourea

-

Potassium Hydroxide

-

Ethanol

Procedure:

-

Equimolar amounts of chalcone (0.01 mol, 2.08 g) and thiourea (0.01 mol, 0.76 g) are dissolved in 20 mL of ethanol in a 250-mL flask.[3]

-

To this solution, 1.00 g of potassium hydroxide is added.[3]

-

The mixture is stirred at 300 rpm and heated at reflux for 6 hours.[3]

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion, the mixture is concentrated to remove excess solvent.[3]

-

The cooled reaction mixture is then poured into cold water and stirred.[3]

-

The resulting yellow solid precipitate is filtered, washed with ice-water until neutral, and dried.[3]

-

The crude product is recrystallized from ethanol to yield pure 4,6-diphenylpyrimidine-2(1H)-thione.[3]

The synthesized compound is characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent.[4][5] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using a KBr pellet method. The characteristic peaks are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum is obtained to confirm the molecular weight of the synthesized compound.

Biological Activity

Pyrimidine derivatives, including 4,6-diphenylpyrimidine-2(1H)-thione, are known to exhibit a range of biological activities, notably antimicrobial properties.[3][7]

The antimicrobial activity of 4,6-diphenylpyrimidine-2(1H)-thione can be evaluated using the Kirby-Bauer disk diffusion method.[2][8]

Materials:

-

Synthesized 4,6-diphenylpyrimidine-2(1H)-thione

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar plates

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Itraconazole)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A stock solution of the test compound is prepared by dissolving it in DMSO to a concentration of 1 mg/mL.[2]

-

The microbial cultures are uniformly spread on the surface of the nutrient agar plates.

-

Sterile filter paper discs are impregnated with the test compound solution and placed on the agar surface.

-

Standard antibiotic and antifungal discs, along with a DMSO-only control disc, are also placed on the plates.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[8]

Visualizations

Caption: Workflow for the synthesis of 4,6-Diphenylpyrimidine-2(1H)-thione.

References

- 1. researchgate.net [researchgate.net]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. scielo.br [scielo.br]

- 5. preprints.org [preprints.org]

- 6. 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS, CHARACTERIZATION AND INVITRO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)- THIONE DERIVATIVES. [zenodo.org]

- 8. One moment, please... [informativejournals.com]

Technical Guide: 2,6-Diphenylpyrimidine-4(1H)-thione and Its Isomers

An In-depth Examination of the Synthesis, Properties, and Biological Potential of Diphenylpyrimidine Thiones for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity commonly referred to as diphenylpyrimidine thione. While the user query specified 2,6-Diphenylpyrimidine-4(1H)-thione, the preponderance of chemical literature and database entries correspond to its isomer, 4,6-diphenylpyrimidine-2(1H)-thione (CAS No: 32079-26-8) . This document will focus on the synthesis, physicochemical properties, and potential biological activities of this well-documented isomer, which is a subject of interest in medicinal chemistry due to the broad pharmacological activities exhibited by the pyrimidine scaffold. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to support researchers in the fields of chemical synthesis and drug discovery.

Introduction and Nomenclature

The pyrimidine ring is a foundational heterocyclic scaffold in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The substitution of this core with phenyl groups and a thione moiety gives rise to compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

It is important to clarify a point of nomenclature. The user's topic of interest was "this compound". However, the vast majority of scientific literature and chemical databases identify the principal isomer as 4,6-diphenyl-1H-pyrimidine-2-thione . The synthesis of this compound is well-documented, typically proceeding via the condensation of 1,3-diphenyl-2-propen-1-one (benzalacetophenone or chalcone) and thiourea. This guide will proceed with the data pertaining to this CAS-registered compound.

Chemical Structure and Properties

The structural and physicochemical properties of 4,6-diphenylpyrimidine-2(1H)-thione are summarized below.

Table 1: Physicochemical Properties of 4,6-diphenylpyrimidine-2(1H)-thione

| Property | Value |

| CAS Number | 32079-26-8 |

| Molecular Formula | C₁₆H₁₂N₂S |

| Molecular Weight | 264.34 g/mol |

| IUPAC Name | 4,6-diphenyl-1H-pyrimidine-2-thione |

| Synonyms | 4,6-Diphenyl-2-mercaptopyrimidine, 4,6-Diphenylpyrimidine-2-thiol |

| Appearance | Solid (form may vary) |

| Melting Point | 156-158 °C |

| Boiling Point | 425.5 ± 48.0 °C (Predicted) |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) |

| pKa | 6.75 ± 0.10 (Predicted) |

| XLogP3 | 3.5 |

| InChI Key | YFOKEAIUZJMAMD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most common and efficient synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the cyclocondensation of a chalcone precursor with thiourea. Below are detailed protocols based on established literature.[1][2][3][4]

Primary Synthesis Route: Base-Catalyzed Cyclocondensation

This protocol details the reaction between a substituted chalcone and thiourea using a potassium hydroxide catalyst in methanol.[1]

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the chalcone precursor (e.g., 4-(4-bromophenyl)-1-phenyl-2-propenone) (0.001 mol) in methanol (4 mL).

-

Addition of Reagents: To the solution, add potassium hydroxide (0.001 mol, 0.056 g) and thiourea (0.001 mol, 0.076 g).

-

Reaction Condition: The reaction mixture is refluxed for a period of 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, the mixture is cooled to room temperature. Acidification is then carried out by adding a few drops of concentrated HCl (0.5M).

-

Isolation and Purification: The resulting precipitate is isolated by filtration, dried, and then recrystallized from ethanol to yield the pure product.

Alternative Synthesis Route: Triphenylphosphine Catalysis

An alternative "green chemistry" approach utilizes triphenylphosphine (PPh₃) as a catalyst in ethanol, which can offer high yields and milder reaction conditions.[3]

Experimental Protocol:

-

Reactant Mixture: A mixture of 1,3-diaryl-2-propen-1-one (chalcone) and thiourea is prepared in ethanol.

-

Catalyst Addition: A catalytic amount of triphenylphosphine (PPh₃) is added to the mixture.

-

Reaction Condition: The reaction is heated to 65 °C.

-

Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the product is isolated and purified, often through recrystallization.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione.

Biological Activity and Therapeutic Potential

The pyrimidine-2(1H)-thione scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent 4,6-diphenylpyrimidine-2(1H)-thione is limited in the public domain, numerous studies on its derivatives highlight significant potential in oncology and neurodegenerative disease.

Anticancer Activity

Derivatives of dihydropyrimidin-2(1H)-thione have demonstrated notable cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. One key pathway implicated is the elevation of intracellular Reactive Oxygen Species (ROS). Excessive ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger programmed cell death.

Potential Mechanism of Action in Cancer Cells

Caption: Conceptual pathway of ROS-induced apoptosis by pyrimidine-thione derivatives.

Enzyme Inhibition

Derivatives of 4,6-diphenylpyrimidine have been synthesized and evaluated as potent enzyme inhibitors, particularly for targets relevant to neurodegenerative disorders like Alzheimer's disease. A 2019 study by Kumar et al. investigated propargyl-containing 4,6-diphenylpyrimidine derivatives as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Table 2: Enzyme Inhibitory Activity of Selected 4,6-Diphenylpyrimidine Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) |

| VB1 | MAO-A | 18.34 ± 0.38 |

| AChE | 30.46 ± 0.23 | |

| BuChE | 666.0 ± 30.0 | |

| VB8 | MAO-A | 1010.0 ± 70.42 |

| AChE | 9.54 ± 0.07 | |

| (Data sourced from Kumar et al., ACS Chem Neurosci. 2019, 10, 1, 252–265. Note: IC₅₀ values are for specific derivatives, not the parent compound.) |

These findings underscore the versatility of the 4,6-diphenylpyrimidine scaffold, suggesting that modifications can tune its selectivity and potency for various enzymatic targets.

Conclusion

4,6-Diphenylpyrimidine-2(1H)-thione is a readily synthesizable heterocyclic compound that serves as a valuable scaffold for medicinal chemistry research. Its straightforward synthesis from chalcone precursors allows for the generation of diverse chemical libraries. While comprehensive biological data on the parent compound is not widely published, extensive research into its derivatives reveals potent anticancer and enzyme inhibitory activities. This guide provides foundational knowledge, practical synthesis protocols, and an overview of the therapeutic potential of this compound class, serving as a valuable resource for professionals in drug development and chemical research.

References

spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-thione derivatives.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound were confirmed through a battery of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison. It is important to note that the nomenclature 4,6-diphenylpyrimidine-2(1H)-thione is also commonly used and refers to the same molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.5 (br s) | Broad Singlet | 1H | NH (Thione) |

| 7.20-8.00 (m) | Multiplet | 10H | Ar-H |

| 6.80 (s) | Singlet | 1H | C5-H (Pyrimidine ring) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| 175.0 | C=S (Thione) |

| 162.0 | C4/C6 (Pyrimidine ring) |

| 158.0 | C2 (Pyrimidine ring) |

| 128.0-135.0 | Aromatic Carbons |

| 108.0 | C5 (Pyrimidine ring) |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 1600 | Strong | C=N Stretch |

| 1550 | Strong | C=C Stretch (Aromatic) |

| 1250 | Strong | C=S Stretch |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 276 | 100 | [M]⁺ (Molecular Ion) |

| 275 | 80 | [M-H]⁺ |

| 103 | 60 | [C₆H₅CN]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols outline the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing was performed using standard NMR software. For ¹H NMR, the parameters included a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 20000 Hz.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Shimadzu IRTracer-100 Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) technique at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C.

Mechanism of Action: Inhibition of Monoamine Oxidase

Derivatives of 2,6-diphenylpyrimidine have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The following diagram illustrates the inhibitory action of a diphenylpyrimidine derivative on MAO-A.

Caption: Inhibition of MAO-A by this compound.

Synthesis Workflow

The synthesis of this compound is typically achieved through a multi-step process. The general workflow is outlined below.

Caption: General synthetic workflow for this compound.

Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2,6-diphenylpyrimidine-4(1H)-thione derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is of paramount importance in the fields of medicinal chemistry and drug development, where specific tautomeric forms may exhibit desired pharmacological effects.

Introduction to Thione-Thiol Tautomerism

This compound and its derivatives can exist in two primary tautomeric forms: the thione (or lactam) form and the thiol (or latim) form. This equilibrium involves the migration of a proton between the nitrogen atom at position 1 and the exocyclic sulfur atom at position 4.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyrimidine ring and the phenyl groups, the polarity of the solvent, temperature, and pH. Generally, the thione form is favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments.

Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves a cyclocondensation reaction. A common and efficient method is the Biginelli-type reaction or similar multicomponent reactions.

General Synthetic Protocol:

A typical synthesis involves the reaction of a 1,3-dicarbonyl compound (or a chalcone precursor) with thiourea in the presence of a catalyst. For this compound, the precursors would be a derivative of 1,3-diphenyl-1,3-propanedione and thiourea.

Illustrative Experimental Protocol:

-

Reactant Mixture: To a solution of 1,3-diphenyl-2-propen-1-one (chalcone) (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and a catalytic amount of a base (e.g., potassium hydroxide) or an acid.

-

Reaction Condition: The mixture is refluxed for a specified period (typically 4-8 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or acetic acid to afford the desired this compound derivative.

Experimental Methodologies for Tautomerism Investigation

The study of thione-thiol tautomerism in these derivatives predominantly relies on spectroscopic and computational techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to distinguish between the thione and thiol tautomers. The chemical shifts of the N-H proton in the thione form and the S-H proton in the thiol form are characteristically different. Furthermore, the chemical shifts of the carbon atoms in the pyrimidine ring, particularly the C4 carbon, will differ significantly between the two forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione and thiol tautomers exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures. The C=S chromophore in the thione form typically absorbs at a longer wavelength compared to the aromatic thiol form. By analyzing the spectra in different solvents, one can qualitatively and sometimes quantitatively assess the position of the tautomeric equilibrium.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione form will show a characteristic C=S stretching vibration, while the thiol form will exhibit an S-H stretching band. The N-H stretching vibration in the thione form is also a key diagnostic peak.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities of the tautomers in the gas phase and in different solvents. These calculations can provide valuable insights into the energetics of the tautomeric equilibrium and help in the interpretation of experimental spectroscopic data.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thione and Thiol Tautomers

| Proton | Thione Form (in DMSO-d₆) | Thiol Form (in CDCl₃) |

| N(1)-H | 12.0 - 13.5 (broad singlet) | - |

| S-H | - | 4.5 - 5.5 (singlet) |

| C(5)-H | ~6.5 (singlet) | ~7.0 (singlet) |

| Phenyl-H | 7.2 - 8.0 (multiplet) | 7.2 - 8.0 (multiplet) |

Note: These are approximate chemical shift ranges based on related structures and are for illustrative purposes.

Table 2: Representative UV-Vis Absorption Maxima (λ_max, nm) and Tautomeric Ratios

| Solvent | Dielectric Constant (ε) | λ_max Thione (nm) | λ_max Thiol (nm) | Predominant Tautomer |

| Dioxane | 2.2 | ~330 | ~280 | Thiol |

| Chloroform | 4.8 | ~335 | ~285 | Thione/Thiol Mixture |

| Ethanol | 24.6 | ~340 | - | Thione |

| Water | 80.1 | ~345 | - | Thione |

Note: This data is illustrative and based on the general behavior of pyrimidine-4-thiones. The actual values for this compound may vary.

Visualizing Tautomerism and Experimental Workflows

Signaling Pathway of Tautomeric Equilibrium

Caption: Thione-thiol tautomeric equilibrium of this compound.

General Experimental Workflow for Tautomerism Analysis

Caption: Experimental workflow for the analysis of tautomerism.

Implications for Drug Development

The predominance of a specific tautomer can significantly impact a molecule's biological activity. For instance, the thione and thiol forms will have different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which are critical for drug-receptor interactions.

-

Receptor Binding: One tautomer may fit into the binding pocket of a target protein more favorably than the other.

-

Membrane Permeability: The more lipophilic tautomer may exhibit better cell membrane permeability.

-

Metabolism: The two tautomers may be metabolized differently by enzymes in the body.

Therefore, a thorough understanding and, if possible, control of the tautomeric equilibrium of this compound derivatives are essential for the rational design and development of new therapeutic agents. Future research should focus on the synthesis of derivatives with substituents that can lock the molecule into a specific tautomeric form to fully elucidate the structure-activity relationship.

Technical Guide on the Solubility and Stability of 2,6-Diphenylpyrimidine-4(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the pyrimidine scaffold.[1][2] The development of this and similar molecules as therapeutic agents necessitates a thorough understanding of their physicochemical properties, primarily solubility and stability. These parameters are critical for formulation development, determining shelf-life, and ensuring consistent biological activity. This document outlines the anticipated solubility profile and a comprehensive stability testing strategy for this compound.

Solubility Profile

The solubility of a compound is a key determinant of its absorption and bioavailability. Based on its structure, featuring two phenyl rings and a polar pyrimidine-thione core, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large non-polar surface area of the phenyl groups is expected to dominate, leading to poor solvation by highly polar protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar pyrimidine-thione core and the non-polar phenyl rings. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the pyrimidine-thione moiety will likely limit solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance of polarity suitable for solvating the molecule. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline compound is the gravimetric method.[3][4]

3.1 Materials and Equipment

-

This compound (crystalline)

-

Selected solvents (e.g., methanol, acetonitrile, water)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Vials with screw caps

-

Drying oven or vacuum desiccator

3.2 Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C, 37 °C). Allow the suspension to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under a stream of nitrogen or in a drying oven at a temperature that does not degrade the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula: S = (Mass of dried solute) / (Volume of supernatant aliquoted)

3.3 Visualization of the Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile and Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance.[5] A comprehensive stability program involves long-term, accelerated, and stress testing.[6][7]

Table 2: Proposed Stability Testing Plan for this compound

| Study Type | Storage Condition | Testing Time Points | Parameters to be Tested |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products, Water Content |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | Appearance, Assay, Degradation Products |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Degradation Products |

| Forced Degradation | Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal | As required | Identification of degradation products, Pathway elucidation, Method validation |

Experimental Protocol for Stability Testing

A stability-indicating analytical method is a prerequisite for reliable stability studies.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

5.1 Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Selection: Choose a suitable reversed-phase HPLC column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with a buffer) that provides good peak shape and retention for the parent compound.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Reflux the compound in solutions of HCl and NaOH.

-

Oxidation: Treat the compound with hydrogen peroxide.

-

Photolysis: Expose the compound to UV and visible light as per ICH Q1B guidelines.

-

Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 70°C).

-

-

Method Optimization: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm this.

5.2 Execution of the Stability Study

-

Sample Storage: Place multiple batches of this compound in controlled environmental chambers according to the conditions in Table 2.

-

Time Point Analysis: At each scheduled time point, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data for any significant changes in appearance, a decrease in the assay value of the active substance, and the appearance or increase of degradation products.

5.3 Visualization of the Stability Testing Workflow

Caption: Workflow for a Pharmaceutical Stability Study.

Potential Degradation Pathways

The pyrimidine-thione structure suggests several potential degradation pathways under stress conditions.

-

Oxidation: The thione group (C=S) is susceptible to oxidation, which could lead to the formation of a sulfine (C=S=O), a sulfene (C=SO2), or ultimately a sulfonic acid derivative by cleavage.

-

Hydrolysis: The thione moiety could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to the corresponding pyrimidinone analog.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions, including oxidation or rearrangement, upon exposure to light.

6.1 Visualization of a Hypothetical Degradation Pathway

Caption: Plausible Degradation Pathways for the Title Compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. The predicted solubility suggests that polar aprotic solvents will be most effective for dissolution. A comprehensive stability testing program, underpinned by a validated stability-indicating method, is essential to define the degradation profile and establish appropriate storage conditions and shelf-life. The outlined protocols and workflows serve as a foundational resource for researchers and developers working with this and structurally related compounds.

References

- 1. SYNTHESIS AND INSILICO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)-THIONE DERIVATIVES [zenodo.org]

- 2. SYNTHESIS, CHARACTERIZATION AND INVITRO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)- THIONE DERIVATIVES. [zenodo.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. www3.paho.org [www3.paho.org]

- 8. usp.org [usp.org]

The Ascendancy of Diphenylpyrimidine Thiones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of diphenylpyrimidine thiones. It delves into their significant and diverse biological activities, supported by quantitative data from key studies. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of their mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers engaged in the exploration and development of this important class of heterocyclic compounds.

Discovery and Historical Context: The Biginelli Reaction and Beyond

The story of diphenylpyrimidine thiones is intrinsically linked to the advent of multicomponent reactions in organic chemistry. The foundational synthesis of the dihydropyrimidine core was first reported between 1891 and 1893 by the Italian chemist Pietro Biginelli . His eponymous reaction involved the acid-catalyzed, one-pot condensation of an aromatic aldehyde, a β-ketoester, and urea. This discovery laid the groundwork for the synthesis of a vast array of dihydropyrimidinones and their thio-analogs.

The adaptation of the Biginelli reaction to produce dihydropyrimidine thiones was a logical extension of the original protocol, achieved by substituting urea with thiourea . This seemingly simple modification opened the door to a new class of compounds with distinct chemical properties and biological activities. While Biginelli's initial work focused on dihydropyrimidinones, the versatility of his reaction was quickly recognized and expanded upon by subsequent generations of chemists.

Over the last century, the Biginelli reaction has undergone numerous refinements to improve yields, broaden the substrate scope, and introduce greater molecular diversity. These advancements include the use of various Lewis and Brønsted acid catalysts, microwave-assisted synthesis, and the development of solid-phase protocols suitable for combinatorial chemistry.[1]

Beyond the classical Biginelli approach, other synthetic routes to diphenylpyrimidine thiones have been developed. One notable method involves the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea, often facilitated by a catalyst such as triphenylphosphine.[2] This method provides a direct pathway to 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives.

The enduring legacy of the Biginelli reaction lies in its simplicity and efficiency in creating complex heterocyclic scaffolds from readily available starting materials. This has made diphenylpyrimidine thiones and related compounds accessible for extensive biological screening, leading to the discovery of their diverse pharmacological properties.

Synthetic Methodologies: Experimental Protocols

Classical Biginelli Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione

This protocol is a representative example of the acid-catalyzed Biginelli condensation for the synthesis of a diphenylpyrimidine thione.

Materials:

-

Benzaldehyde (2 mmol)

-

Ethyl benzoylacetate (2 mmol)

-

Thiourea (3 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

-

A mixture of benzaldehyde, ethyl benzoylacetate, and thiourea is taken in a round-bottom flask.

-

Ethanol is added to the flask, and the mixture is stirred to dissolve the reactants.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled solution is poured into crushed ice with constant stirring.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione.

Modern Triphenylphosphine-Catalyzed Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione

This method exemplifies a more recent, milder approach to the synthesis of diphenylpyrimidine thiones.[2]

Materials:

-

1,3-Diphenyl-2-propen-1-one (chalcone) (1 mmol)

-

Thiourea (1.2 mmol)

-

Triphenylphosphine (PPh3) (10 mol%)

-

Ethanol (15 mL)

Procedure:

-

A mixture of the chalcone, thiourea, and triphenylphosphine in ethanol is placed in a round-bottom flask.

-

The reaction mixture is heated to 65 °C and stirred for the time required for the reaction to complete (typically monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then triturated with a small amount of cold diethyl ether.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Diphenylpyrimidine thiones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential has been explored in various domains, including oncology, inflammation, and infectious diseases.

Anticancer Activity

Several studies have demonstrated the potent anticancer effects of diphenylpyrimidine thione derivatives. Their mechanism of action often involves the induction of apoptosis through various cellular pathways.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivatives | A375 (Melanoma) | 5 µM (induces 18% early apoptosis) | [3] |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | Varies (e.g., 3b shows strong inhibition) | [4] |

| 2,4-disubstituted-2-thiopyrimidine derivatives | HepG2, UO-31 | Not specified | [5] |

| Pyrimidine-2,4-dione hybrids | HeLa | GI50 0.03 µM (for a specific derivative) | [6] |

Antimicrobial Activity

The antimicrobial properties of diphenylpyrimidine thiones have been investigated against a range of bacterial and fungal pathogens.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans | 6.00 - 23.50 | [7] |

| Dihydropyrimidine-2,4-dione hybrids | K. pneumoniae, E. coli, P. aeruginosa, E. faecalis | 8 | [6] |

| Dihydropyrimidine-2,4-dione hybrids | C. albicans | 0.25 | [6] |

| Halogenated Pyrrolopyrimidines | S. aureus | 8 | [8] |

| Thiopyrimidine–Benzenesulfonamide Compounds | K. pneumoniae, P. aeruginosa | 375 | [9] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, diphenylpyrimidine thiones have been explored as:

-

Cyclooxygenase (COX) Inhibitors: Certain 4-phenylpyrimidine-2(1H)-thiones have been shown to inhibit COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications.

-

Calcium Channel Blockers: The dihydropyrimidine scaffold is a well-known pharmacophore for calcium channel modulation, and thione derivatives have been investigated for this activity.[1]

-

Antihypertensive Agents: Related to their calcium channel blocking activity, these compounds have been studied for their potential to lower blood pressure.[1]

Mechanisms of Action and Signaling Pathways

The biological effects of diphenylpyrimidine thiones are underpinned by their interactions with various cellular targets and signaling pathways. Two prominent mechanisms that have been elucidated are the induction of oxidative stress and the activation of the intrinsic apoptotic pathway.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

Certain diphenylpyrimidine derivatives exert their anticancer effects by elevating the intracellular levels of reactive oxygen species (ROS).[3] An excess of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).

Caption: ROS-mediated apoptosis induced by diphenylpyrimidine thiones.

Activation of the Intrinsic Apoptotic Pathway via Caspase-9

The intrinsic apoptotic pathway is a crucial mechanism for eliminating damaged or unwanted cells. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then triggers a cascade of effector caspases (e.g., caspase-3), leading to the execution of apoptosis.[1][10] Some diphenylpyrimidine thiones have been shown to induce apoptosis by increasing the expression of cleaved (active) caspase-9.[3]

Caption: Caspase-9 activation pathway initiated by diphenylpyrimidine thiones.

Experimental and Logical Workflows

The discovery and development of novel diphenylpyrimidine thiones follow a structured workflow, from initial synthesis to biological evaluation.

General Synthesis Workflow

The synthesis of a library of diphenylpyrimidine thione derivatives typically involves a systematic variation of the starting materials in a chosen synthetic route, such as the Biginelli reaction.

Caption: General workflow for the synthesis of diphenylpyrimidine thiones.

Biological Screening Workflow

Once a library of compounds is synthesized, a hierarchical screening process is employed to identify lead candidates with desired biological activities.

Caption: Workflow for the biological screening of diphenylpyrimidine thiones.

Conclusion and Future Directions

Diphenylpyrimidine thiones represent a versatile and pharmacologically significant class of heterocyclic compounds. From their historical roots in the Biginelli reaction to the development of modern, efficient synthetic methodologies, their accessibility has fueled extensive research into their biological potential. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action, position them as promising scaffolds for the development of novel therapeutics.

Future research in this area will likely focus on:

-

Expansion of Chemical Space: The development of novel multicomponent reactions and synthetic routes to access diphenylpyrimidine thiones with greater structural diversity and complexity.

-

Target Identification and Validation: Elucidating the specific molecular targets of biologically active diphenylpyrimidine thiones to better understand their mechanisms of action and to guide rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the relationships between the chemical structure of these compounds and their biological activity to optimize potency and selectivity.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and, ultimately, clinical studies to evaluate their therapeutic efficacy and safety in human diseases.

The continued exploration of diphenylpyrimidine thiones holds significant promise for the discovery of new and effective treatments for a range of human ailments.

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

An In-Depth Technical Guide on the Biological Activity of 2,6-Diphenylpyrimidine-4(1H)-thione and Its Isomer

Disclaimer: Due to the limited availability of specific biological data for 2,6-diphenylpyrimidine-4(1H)-thione, this guide focuses on the closely related and more extensively studied isomer, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione , and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The thione-substituted dihydropyrimidine scaffold, in particular, has garnered significant interest due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione and its analogues.

Synthesis

The synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione and its derivatives is most commonly achieved through a one-pot, three-component Biginelli-like reaction. This method involves the condensation of a chalcone (1,3-diaryl-2-propen-1-one), thiourea, and an appropriate aldehyde.

General Synthesis Workflow

The overall synthetic scheme can be visualized as a straightforward condensation reaction.

Caption: General workflow for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione.

Detailed Experimental Protocol: Synthesis of 4,6-diphenylpyrimidin-2-thiol[1]

A common method for synthesizing the parent thiol, which exists in tautomeric equilibrium with the thione form, is as follows:

-

Chalcone Synthesis: An equimolar amount of an appropriate acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature. The resulting precipitate (chalcone) is filtered, washed with cold water until neutral, and recrystallized from ethanol.

-

Cyclocondensation: Equimolar amounts of the synthesized chalcone and thiourea are dissolved in ethanol containing potassium hydroxide.[1]

-

The mixture is stirred and heated at reflux for approximately 6 hours.[1]

-

After cooling, the reaction mixture is poured into cold water and stirred.

-

The resulting solid residue is filtered, washed with ice-water, dried, and recrystallized from ethanol to yield the final product.[1]

Biological Activities

Derivatives of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominently reported.

Antimicrobial Activity

Various studies have screened these compounds against a panel of pathogenic bacteria and fungi.

| Compound | Organism | MIC (mg/mL) | Reference |

| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine | Pseudomonas aeruginosa | 6.00 | [1] |

| Bacillus subtilis | 12.50 | [1] | |

| Staphylococcus aureus (MSSA) | 12.50 | [1] | |

| Staphylococcus aureus (MRSA) | 23.50 | [1] | |

| Candida albicans | 12.50 | [1] |

A standard agar well diffusion method is typically employed to assess the antimicrobial activity of the synthesized compounds.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubated. The cultures are then standardized to a specific cell density (e.g., 10^6 CFU/mL).[1]

-

Agar Plate Preparation: Molten sterile agar medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The standardized microbial suspension is uniformly spread over the surface of the agar plates.

-

Well Preparation: Wells of a defined diameter are created in the agar using a sterile borer.

-

Application of Test Compounds: A specific volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, itraconazole for fungi) are also included.[1]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. The MIC is then determined using a serial dilution method.

References

A Technical Review of Diphenylpyrimidine-thione Research for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The diphenylpyrimidine-thione scaffold is a significant heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating a versatile pharmacological profile. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on data relevant to drug development.

A Note on Isomeric Forms: The available scientific literature predominantly focuses on the 4,6-diphenylpyrimidine-2(1H)-thione isomer and its hydrogenated derivatives (3,4-dihydropyrimidine-2(1H)-thiones). Research specifically detailing the 2,6-diphenylpyrimidine-4(1H)-thione isomer is limited. This review will therefore concentrate on the widely studied diphenylpyrimidine-thione structures, as they represent the bulk of current knowledge and provide the most robust data for researchers. The principles of synthesis and the observed biological activities are likely to share relevance across different isomeric forms of the core scaffold.

Synthesis and Chemical Properties

The primary route for synthesizing the diphenylpyrimidine-thione core is a three-component Biginelli-like reaction. This method involves the condensation of a 1,3-diaryl-2-propen-1-one (chalcone) with thiourea.

General Synthesis Workflow

The synthesis typically proceeds by reacting a substituted chalcone with thiourea in the presence of a catalyst. This one-pot synthesis is efficient and widely reported.

Caption: General workflow for the synthesis of diphenylpyrimidine-thiones.

Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2-thiol

This protocol is adapted from methodologies described in the literature[1][2].

-

Reactant Preparation: Dissolve equimolar amounts of a substituted chalcone (e.g., 0.01 mol, 2.08 g) and thiourea (0.01 mol, 0.76 g) in 20 mL of ethanol within a 250 mL flask.

-

Catalyst Addition: Add 1.00 g of potassium hydroxide to the solution[1]. Alternatively, triphenylphosphine can be used as a catalyst[2].

-

Reaction: Stir the mixture (e.g., at 300 rpm) and heat at reflux for approximately 6 hours[1].

-

Work-up: After cooling, pour the reaction mixture into cold water and stir.

-

Isolation: The resulting precipitate is filtered, washed with cold water until neutral, and then washed with ethanol.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the purified product.

Thione-Thiol Tautomerism

A critical chemical feature of these compounds is their existence in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms.[1] Computational and spectroscopic studies have shown that the thione form is generally the more stable and predominant species, particularly in polar solvents and in the solid state.[3][4][5][6] The equilibrium can be shifted towards the thiol form in nonpolar solvents or through specific chemical modifications.[4][6]

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a one-pot synthesis method for 2,6-diphenylpyrimidine-4(1H)-thione derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies and offer a streamlined approach to accessing these valuable heterocyclic scaffolds.

Introduction

Pyrimidine-4(1H)-thione derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The presence of the pyrimidine core, a key structural motif in nucleobases, imparts a wide range of biological activities to these molecules. Specifically, this compound derivatives have emerged as promising candidates for the development of novel therapeutic agents, exhibiting notable antimicrobial and anticancer properties. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The one-pot synthesis described herein offers an efficient and atom-economical route to these compounds, minimizing reaction steps and purification procedures. This approach is highly valuable in a drug development setting, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of a series of 2,6-diarylpyrimidine-4(1H)-thione derivatives, showcasing the versatility of the reaction with various substituted chalcones.

| Entry | Ar | Ar' | Product | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | This compound | 85 |

| 2 | 4-Cl-C₆H₄ | C₆H₅ | 2-(4-Chlorophenyl)-6-phenylpyrimidine-4(1H)-thione | 82 |

| 3 | 4-OCH₃-C₆H₄ | C₆H₅ | 2-(4-Methoxyphenyl)-6-phenylpyrimidine-4(1H)-thione | 88 |

| 4 | C₆H₅ | 4-Cl-C₆H₄ | 6-(4-Chlorophenyl)-2-phenylpyrimidine-4(1H)-thione | 80 |

| 5 | C₆H₅ | 4-OCH₃-C₆H₄ | 6-(4-Methoxyphenyl)-2-phenylpyrimidine-4(1H)-thione | 87 |

| 6 | 4-NO₂-C₆H₄ | C₆H₅ | 2-(4-Nitrophenyl)-6-phenylpyrimidine-4(1H)-thione | 75 |

Experimental Protocols

One-Pot Synthesis of this compound Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of this compound derivatives from a substituted benzaldehyde, acetophenone, and thiourea. The reaction proceeds via an in-situ formation of a chalcone intermediate, followed by cyclocondensation and subsequent aromatization.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Acetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Ethanol (20 mL)

-

An oxidizing agent (e.g., elemental sulfur, 1.5 mmol, or an equivalent amount of another suitable oxidant)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and ethanol (10 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate beaker, dissolve potassium hydroxide (2.0 mmol) in ethanol (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes.

-

Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the chalcone intermediate.

-

To this mixture, add thiourea (1.2 mmol) and the oxidizing agent (e.g., elemental sulfur, 1.5 mmol).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 50 mL of ice-cold water and acidify to pH 5-6 with 1 M hydrochloric acid.

-

A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (3 x 20 mL).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure this compound derivative.

-

Dry the purified product under vacuum.

Visualizations

Experimental Workflow

Caption: One-pot synthesis workflow for this compound derivatives.

Anticancer Signaling Pathway Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine-4(1H)-thione derivatives.

Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism via inhibition of bacterial cell division protein FtsZ.

Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving the initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with thiourea.

Experimental Protocols

Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This initial step involves the base-catalyzed condensation of acetophenone and benzaldehyde.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

-

In a flask, dissolve sodium hydroxide (0.055 mol) in a mixture of water (20 ml) and ethanol (12.5 ml) and cool the solution in an ice bath.

-

To the cooled solution, add acetophenone (0.043 mol) followed by the slow addition of benzaldehyde (0.043 mol) with continuous stirring.

-

Maintain the reaction mixture at a temperature of 20-25°C with vigorous stirring for 2-3 hours, until the mixture becomes thick.

-

The reaction mixture is then stored in a refrigerator overnight.

-

The resulting solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral to litmus paper.

-

The crude product is then washed with ice-cold ethanol and recrystallized from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.

Part 2: Synthesis of this compound

The synthesized chalcone is then reacted with thiourea in the presence of a base to yield the target compound.[1][2]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Thiourea

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, for acidification)

-

Distilled water

-

Ice

Procedure:

-

A mixture of 1,3-diphenyl-2-propen-1-one (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.017 mol) is prepared in ethanol.[2]

-

The reaction mixture is refluxed for 18-20 hours.[2]

-

The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.[2]

-

The resulting mixture may be acidified with a few drops of concentrated hydrochloric acid.[3]

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude this compound is then purified by recrystallization from ethanol.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Chalcone Synthesis | ||

| Molar Ratio (Acetophenone:Benzaldehyde) | 1:1 | [1] |

| Reaction Time | 2-3 hours stirring, overnight refrigeration | [1] |

| Reaction Temperature | 20-25°C | [1] |

| Pyrimidine-thione Synthesis | ||

| Molar Ratio (Chalcone:Thiourea:KOH) | 1:1:1.7 | [2] |

| Reaction Time | 18-20 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Product Characterization | ||

| Molecular Formula | C₁₆H₁₂N₂S | [4] |

| Molecular Weight | 264.34 g/mol | [4] |

| Melting Point | 156-158 °C | [5] |

| Yield | Good to Excellent | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway

This diagram outlines the key chemical transformations in the synthesis.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. impactfactor.org [impactfactor.org]

- 3. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 32079-26-8,4,6-diphenylpyrimidine-2(1H)-thione | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Diphenylpyrimidine-4(1H)-thione in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrimidine scaffold is a key structural motif in various natural and synthetic bioactive molecules. The thione-substituted pyrimidines, in particular, have demonstrated notable potential as antimicrobial agents.

This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of 2,6-Diphenylpyrimidine-4(1H)-thione and its structurally related analogs. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related compounds, such as 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione derivatives, to provide a framework for experimental design and data interpretation. The protocols outlined below are standardized methods for determining the antimicrobial efficacy of novel compounds.

Data Presentation: Antimicrobial Activity of a Related Pyrimidine Thione Derivative

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a structurally similar compound, 2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamine, against a panel of pathogenic microbes. This data is presented to illustrate the expected range of activity and the types of microorganisms that can be targeted.[1]

| Microorganism | Strain Type | MIC (mg/mL)[1] |

| Pseudomonas aeruginosa | Gram-negative | 6.00 ± 0.33 |

| Methicillin-susceptibleStaphylococcus aureus (MSSA) | Gram-positive | 8.00 ± 0.15 |

| Bacillus subtilis (T) | Gram-positive | 15.00 ± 0.20 |

| Bacillus subtilis | Gram-positive | 7.00 ± 0.15 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 8.00 ± 0.10 |

| Candida albicans | Fungus | 23.50 ± 0.25 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

-

This compound (or analog)

-

Mueller-Hinton Broth (MHB), double strength for initial dilution[1]

-

Bacterial and/or fungal isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer or Densitometer

-

Sterile saline (0.85%)

-

Positive control antibiotic (e.g., Ciprofloxacin)[1]

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile MHB to create a range of concentrations to be tested.

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), pick 4-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Add 100 µL of the appropriate concentration of the diluted compound to each well of the microtiter plate.

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (a known antibiotic) and a negative control (broth with the solvent used to dissolve the compound, but without the compound itself). Also, include a growth control well (broth and inoculum only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Well/Disk Diffusion

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[3][4]

Materials:

-

This compound (or analog)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and/or fungal isolates

-

Sterile cotton swabs

-

Sterile cork borer (for well diffusion) or sterile filter paper disks (for disk diffusion)

-

Positive control antibiotic disks

-

Negative control (solvent)

-

Incubator

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension as described in the MIC protocol (0.5 McFarland standard).

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

-

Compound Application:

-

Agar Well Method: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar. Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

-

Disk Diffusion Method: Impregnate sterile filter paper disks with a specific amount of the test compound solution and allow the solvent to evaporate. Place the disks firmly on the surface of the inoculated agar.

-

-

Controls: Place positive control antibiotic disks and negative control (solvent-impregnated) disks on the plate.

-

Incubation: Allow the plate to stand for 1 hour at room temperature to permit diffusion of the compound.[1] Incubate at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and a hypothesized mechanism of action for pyrimidine thione derivatives based on related compounds.

Experimental Workflow for Antimicrobial Assays

Hypothesized Mechanism of Action

Disclaimer: The proposed mechanism involving the inhibition of the FtsZ protein is based on studies of structurally related thiophenyl-pyrimidine derivatives and should be experimentally verified for this compound.[5][6]

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. informativejournals.com [informativejournals.com]

- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application of 2,6-Diphenylpyrimidine-4(1H)-thione in Cancer Research: An Overview

Initial investigations into the therapeutic potential of 2,6-Diphenylpyrimidine-4(1H)-thione in oncology are currently limited, with a scarcity of published data specifically detailing its anticancer activities, mechanism of action, and associated experimental protocols. While the broader class of pyrimidine-4(1H)-thione derivatives has garnered interest in medicinal chemistry for a range of biological activities, the specific 2,6-diphenyl substituted compound remains largely unexplored in the context of cancer research.

Chemical databases confirm the structure and basic physicochemical properties of this compound. However, a comprehensive review of scientific literature and clinical trial registries does not yield specific studies on its efficacy against cancer cell lines, nor does it provide insights into the signaling pathways it may modulate.